molecular formula C2H8ClNS B583227 Cysteamine-d4 Hydrochloride

Cysteamine-d4 Hydrochloride

Cat. No.: B583227
M. Wt: 117.64 g/mol
InChI Key: OGMADIBCHLQMIP-PBCJVBLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteamine-d4 Hydrochloride is a deuterium-labeled version of Cysteamine Hydrochloride . It is used as an internal standard for the quantification of cysteamine by GC- or LC-MS . Cysteamine is a stable aminothiol with radioprotective activities . It reduces ionizing radiation-induced death and chromosomal damage in mice in a dose-dependent manner . Cysteamine binds rapidly and temporarily to plasma proteins upon administration and this activity is directly correlated to its radioprotective effects . In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts . Formulations containing cysteamine have been used to treat nephropathic cystinosis and reduce glomerular deterioration in humans .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 117.64 g/mol . It is a solid and is slightly soluble in DMSO and Methanol . The exact melting point, boiling point, and other physical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Synthesis and General Applications

Cysteamine hydrochloride, a significant chemical material and fine chemical intermediate, has various applications in medicine, feed, as a chelating agent, and in biosensors. Its synthesis methods have been compared and evaluated for diverse uses (Luo Zi-ping, 2007).

In Vivo Applications

While primarily known for its treatment in cystinosis, cysteamine's application spans beyond this. It's been explored for uses in neurodegenerative disorders and nonalcoholic fatty liver disease (NAFLD), benefiting from the development of an enteric-coated formulation which improves patient compliance (Besouw, Masereeuw, Van den Heuvel, & Levtchenko, 2013).

Analytical Methods

Cysteamine's analytical detection, especially in the presence of biological molecules like guanine and adenine, has seen advances. A highly sensitive electrochemical sensor for cysteamine, utilizing a carbon paste electrode modified with magnesium oxide nanoparticles, has been developed. This sensor aids in the detection of cysteamine in biological samples (Arabali & Karimi-Maleh, 2016).

Catalytic Applications

Research has shown that cysteamine hydrochloride can be used in metal complexation, as demonstrated by its use with palladium complexes. These complexes have been effective as catalysts in chemical reactions, such as the hydrocarboxylation of styrene (Real, Pages, Polo, Piniella†, & Alvarez-Larena, 1999).

Pharmaceutical and Therapeutic Applications

Cysteamine hydrochloride has been formulated into a gel for the treatment of corneal cystine crystals in cystinosis, demonstrating its efficacy and safety over an extended period (Labbé, Baudouin, Deschênes, Loirat, Charbit, Guest, & Niaudet, 2014). Additionally, it has been shown to have potential in treating colon carcinogenesis (Tatsuta, Iishi, Baba, & Taniguchi, 1989).

Drug Delivery Systems

The use of cysteamine hydrochloride protected gold nanorods as carriers for anti-cancer drugs like doxorubicin has been explored. This method promises efficient drug delivery to tumors (Pandey, Shah, Mewada, Thakur, Oza, & Sharon, 2013).

Agricultural and Livestock Applications

In the agricultural sector, cysteamine hydrochloride has been investigated for its effects on meat quality in pigs, showing an improvement in antioxidant status and meat color stability (Bai, Liu, Xu, Zou, Yu, Liu, Xing, Du, Li, & Yin, 2018).

Impact on Rumen Fermentation

Research involving sodium nitrate and cysteamine on rumen fermentation in buffalo demonstrated that the combination of these substances could modify rumen microbiota and fermentation processes, impacting methane production and overall ruminal health (Guo, Hassan, Li, Xie, Peng, Tang, & Yang, 2022).

Mechanism of Action

Target of Action

Cysteamine-d4 Hydrochloride, a stable aminothiol, primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .

Mode of Action

This compound interacts with its target, cystinosin, to deplete cystine. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . This interaction helps reduce the accumulation of cystine in cells, particularly in the eyes and kidneys .

Biochemical Pathways

The action of this compound affects the cystine transport pathway. By interacting with cystinosin, it helps regulate the transport of cystine out of the cell lysosome . This action can mitigate the effects of cystinosis, a disease characterized by cystine accumulation due to defective cystinosin function .

Pharmacokinetics

This activity is directly correlated to its radioprotective effects . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation in cells. In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts . This action can help manage the effects of cystinosis, including reducing discomfort caused by cystine deposits on the eye and slowing the deterioration of the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity and turnover may be affected by the redox potential, pH, and specific aminothiol abundance in each physiological compartment . .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge . Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance .

Future Directions

The use of encapsulation systems is a good methodology to overcome the undesirable properties of cysteamine and improve its pharmacokinetic behavior . The conjugation of cysteamine to the surface of nanoparticles is generally proposed to improve the intra-oral delivery of cyclodextrin-drug inclusion complexes, as well as to enhance the colorimetric detection of compounds by a gold nanoparticle aggregation method .

Biochemical Analysis

Biochemical Properties

Cysteamine-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It binds rapidly and temporarily to plasma proteins upon administration, and this activity is directly correlated to its radioprotective effects . In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing ionizing radiation-induced death and chromosomal damage . It also depletes free cystine from cystinotic fibroblasts, which can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation. It binds to plasma proteins and depletes free cystine from cystinotic fibroblasts . These interactions can lead to changes in gene expression and have significant effects at the molecular level.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include its radioprotective activities and its ability to deplete free cystine from cystinotic fibroblasts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It reduces ionizing radiation-induced death and chromosomal damage in mice in a dose-dependent manner . Specific threshold effects or toxic or adverse effects at high doses have not been mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of coenzyme A degradation . It interacts with enzymes or cofactors in this pathway, but specific effects on metabolic flux or metabolite levels are not mentioned in the available literature.

Transport and Distribution

It is known to bind to plasma proteins upon administration , which may play a role in its distribution.

Properties

IUPAC Name

2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMADIBCHLQMIP-PBCJVBLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cysteamine-d4 Hydrochloride
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Cysteamine-d4 Hydrochloride
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Cysteamine-d4 Hydrochloride
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Cysteamine-d4 Hydrochloride
Reactant of Route 5
Cysteamine-d4 Hydrochloride
Reactant of Route 6
Cysteamine-d4 Hydrochloride

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